N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE
CAS No.:
Cat. No.: VC9320900
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | N-[3-(1-methylbenzimidazol-2-yl)propyl]acetamide |
| Standard InChI | InChI=1S/C13H17N3O/c1-10(17)14-9-5-8-13-15-11-6-3-4-7-12(11)16(13)2/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,17) |
| Standard InChI Key | NXDABJZLHNOFEX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCCCC1=NC2=CC=CC=C2N1C |
Introduction
N-[3-(1-Methyl-1H-1,3-Benzodiazol-2-yl)propyl]acetamide is a chemical compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities and applications in pharmaceuticals. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general knowledge of benzodiazole derivatives.
Biological Activity and Applications
Benzodiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific data on N-[3-(1-Methyl-1H-1,3-Benzodiazol-2-yl)propyl]acetamide is lacking, its structural similarity to other active compounds suggests potential applications in these areas.
Research Findings and Future Directions
Given the absence of specific research findings on this compound, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess its pharmacological properties and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume